molecular formula C17H14BrClN2O2 B2787606 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-23-3

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2787606
CAS No.: 941993-23-3
M. Wt: 393.67
InChI Key: YZQXCHYVAJBZFH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative supplied as a high-purity research chemical for biochemical investigation. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anti-inflammatory agents. Its molecular structure integrates a benzamide core, a pyrrolidinone moiety, and halogen substituents, a combination featured in pharmacologically active compounds studied for their ability to interact with biological targets such as proteinases and bacterial enzymes . Research on analogous N-(halo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated potent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus, and has shown superior in vitro anti-inflammatory activity through protease inhibition assays, outperforming standard controls like acetylsalicylic acid . The presence of the 2-oxopyrrolidin-1-yl group is a key structural feature that can influence the compound's conformation and binding affinity. The planarity of the amide bond is a critical factor in its interaction with biological targets, and subtle structural variations can be leveraged to modulate its properties and research applications . This product is intended for laboratory research use only and is not classified as a drug or pharmaceutical. It is strictly for use in controlled settings by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-11-6-7-15(19)14(9-11)17(23)20-12-3-1-4-13(10-12)21-8-2-5-16(21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXCHYVAJBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps One common method starts with the halogenation of a benzamide derivative to introduce the bromine and chlorine atomsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the bromine and chlorine atoms.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated benzamides. Substitution reactions can result in various substituted benzamides depending on the nucleophile used .

Scientific Research Applications

Chemical Characteristics

The compound is characterized by the following structural and chemical properties:

  • Molecular Formula: C18H16BrClN2O2C_{18}H_{16}BrClN_{2}O_{2}
  • Molecular Weight: 423.7 g/mol
  • Functional Groups: Contains bromine and chlorine atoms, which can enhance biological activity through various mechanisms.

Research indicates that compounds similar to 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit a range of biological activities, including:

  • Anti-inflammatory Properties: Compounds in this class have been studied for their potential to reduce inflammation, which is critical in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity: The structural components suggest that this compound may inhibit cancer cell proliferation. Similar compounds have shown efficacy in targeting tubulin dynamics, leading to cell cycle arrest in cancer cells .
  • Analgesic Effects: Some derivatives have been evaluated for pain relief properties, indicating that this compound could also be explored for its analgesic potential.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzamide Backbone: Utilizing acylation reactions to introduce the benzamide functional group.
  • Halogenation Steps: Selective bromination and chlorination to achieve the desired halogen substitutions.
  • Incorporation of the Oxopyrrolidinyl Moiety: This step may involve cyclization reactions that introduce the pyrrolidine ring structure.

Optimization of these synthetic routes is crucial for industrial-scale production, ensuring high yield and purity.

Research Applications

This compound has several applications in research and development:

Application AreaDescription
Medicinal ChemistryInvestigated as a lead compound for developing new anti-inflammatory and anticancer drugs.
Drug DevelopmentExplored for its pharmacokinetic properties and interaction with biological targets.
Structure-Activity Relationship StudiesUsed to understand how structural modifications affect biological activity, aiding in drug design.

Case Studies and Findings

  • Inhibition of Dihydrofolate Reductase (DHFR): A study highlighted that similar compounds could inhibit DHFR by reducing NADP levels, suggesting a novel approach to cancer therapy through metabolic interference .
  • Antimicrobial Activity: Research has identified potential MurA inhibitors among benzamide derivatives, indicating that compounds like this compound may also exhibit antimicrobial properties .
  • Kinase Inhibition Studies: Some derivatives have shown promise as RET kinase inhibitors, with significant potency observed in ELISA-based assays, suggesting potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Structural Features
5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target) N/A C₁₈H₁₅BrClN₂O₂ 428.68 (calculated) - 5-bromo, 2-chloro (benzamide)
- 3-(2-oxopyrrolidin-1-yl) (phenyl)
Pyrrolidinone moiety enhances conformational flexibility; halogen atoms aid binding.
5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 328253-31-2 C₂₂H₁₃BrClNO₃ 454.70 - 5-bromo, 2-chloro (benzamide)
- 3-(2-oxocoumarin) (phenyl)
Coumarin group introduces π-conjugation; potential photophysical/sensor applications.
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide N/A C₁₄H₁₁BrFNO₂ 324.15 - 5-bromo, 2-fluoro (benzamide)
- N-(2-methoxyphenyl)
Methoxy and fluoro groups alter solubility and pharmacokinetics.
5-bromo-2-chloro-N-[(2-isonicotinoylhydrazino)carbothioyl]benzamide 593240-00-7 C₁₄H₁₀BrClN₄O₂S 411.94 - 5-bromo, 2-chloro (benzamide)
- Thiourea-linked isonicotinoyl hydrazine
Thiourea and pyridine moieties may enhance metal chelation or enzyme inhibition.

Structural and Functional Analysis

In contrast, the coumarin analog may exhibit fluorescence properties useful in bioimaging or as a probe. The thiourea-isonicotinoyl hydrazine analog introduces hydrogen-bonding capacity and metal-binding sites, suggesting utility in antimicrobial or anticancer agents.

Halogen Substitution Patterns :

  • Bromo and chloro substituents in the target and coumarin analog enhance lipophilicity and halogen bonding, critical for target engagement. The fluoro-methoxy analog replaces chlorine with fluorine, reducing steric hindrance and increasing metabolic stability.

Molecular Weight and Solubility :

  • The target compound (428.68 g/mol) and coumarin analog (454.70 g/mol) fall within a moderate molecular weight range, balancing bioavailability and membrane permeability. The smaller fluoro-methoxy analog (324.15 g/mol) may exhibit improved solubility but reduced target specificity.

Research Findings and Implications

  • Coumarin Derivatives: The coumarin-substituted analog shares structural motifs with known fluorescent dyes, suggesting applications in diagnostic tools or photodynamic therapy. However, its higher molar mass (454.70 g/mol) may limit blood-brain barrier penetration.
  • Thiourea-Hydrazine Hybrids : The thiourea-linked compound resembles thiosemicarbazones, which are studied for antiviral and antitubercular activity. The pyridine ring may further enhance solubility and interaction with heme-containing enzymes.
  • Fluoro-Methoxy Substitution: The fluoro analog demonstrates how minor halogen changes can optimize pharmacokinetics. Fluorine’s electronegativity may improve binding to electron-rich enzyme active sites.

Biological Activity

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom, a chlorine atom, and a benzamide functional group, making it a candidate for various therapeutic applications. The following sections will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrClN2OC_{18}H_{16}BrClN_2O. Its structure includes:

  • Bromine (Br) and Chlorine (Cl) substituents
  • A benzamide core
  • An oxopyrrolidinyl moiety

These features suggest potential interactions with various biological targets, which are crucial for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of intermediates : Starting with N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, the compound undergoes bromination and chlorination.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Reaction conditions : The reactions are usually conducted in organic solvents such as dichloromethane under controlled temperatures to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties, particularly against lung cancer cell lines like A549. The biological activity is often assessed using the MTT assay to evaluate cell viability post-treatment.

CompoundCell LineIC50 (µM)Remarks
This compoundA549TBDPotentially cytotoxic
CisplatinA54910Standard chemotherapeutic

Studies show that structural modifications can influence the potency of these compounds. For instance, compounds with free amino groups tend to exhibit more potent anticancer activity than those with acetylamino fragments .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The minimal inhibitory concentrations (MIC) are critical in determining the effectiveness of these compounds against pathogens.

PathogenMIC (µg/mL)Activity
Staphylococcus aureusTBDActive
Escherichia coliTBDActive

The presence of the oxopyrrolidinyl moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thus improving its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related oxopyrrolidine derivatives:

  • Anticancer Studies : Research indicates that certain derivatives demonstrate selective cytotoxicity towards cancer cells while sparing non-cancerous cells. For example, compounds bearing specific substituents showed reduced viability in A549 cells compared to standard treatments like cisplatin .
  • Antimicrobial Efficacy : In vitro testing against resistant strains revealed that certain derivatives could inhibit growth effectively, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with halogenation of the benzamide core followed by coupling with the pyrrolidone-substituted phenyl group. Key steps include nucleophilic aromatic substitution (for bromine/chlorine introduction) and amide bond formation. Reaction conditions (e.g., 120–130°C, DMF/toluene solvents, and triethylamine as a base) are critical for yield optimization. Protecting groups may be required to prevent side reactions during coupling steps .
  • Validation : Monitor intermediates via TLC and purify using column chromatography. Final product purity (>95%) is confirmed via HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., amide NH at ~10 ppm, pyrrolidone carbonyl at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 437.98).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Residual solvents are quantified via GC-MS .

Q. How do the functional groups (e.g., bromine, amide, pyrrolidone) influence reactivity in further derivatization?

  • Bromine : Facilitates Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups.
  • Amide : Participates in hydrolysis (acid/base) to carboxylic acid or amine derivatives.
  • Pyrrolidone : Acts as a hydrogen-bond acceptor, influencing solubility and biological interactions.
  • Methodological Note : Bromine substitution requires Pd-catalyzed conditions, while amide hydrolysis demands controlled pH to avoid degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Approach :

Substitution Patterns : Replace bromine with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

Pyrrolidone Modifications : Introduce sp³-hybridized substituents (e.g., methyl) to enhance binding to hydrophobic enzyme pockets.

  • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays. For example, analogs with para-nitro substituents show 3-fold higher activity against kinase targets .

Q. What experimental strategies are used to identify biological targets and mechanisms of action?

  • In Vitro Assays :

  • Fluorescence Polarization : Screen for binding to protein kinases or GPCRs.
  • Enzyme Inhibition : Measure activity in cytochrome P450 or phosphodiesterase assays.
    • Cellular Models : Use CRISPR-edited cell lines to validate target engagement (e.g., apoptosis induction in cancer cells via caspase-3 activation) .

Q. How can researchers assess the environmental impact and biodegradation of this compound?

  • Environmental Fate Studies :

  • Hydrolysis/Photolysis : Expose to UV light (λ = 300 nm) and analyze degradation products via LC-MS.
  • Bioaccumulation : Measure logP values (predicted ~3.2) and conduct Daphnia magna toxicity assays (EC₅₀ > 10 mg/L suggests low acute risk) .

Q. How should contradictory data on solubility and stability be resolved?

  • Case Example : Discrepancies in solubility (DMSO vs. aqueous buffers) may arise from aggregation. Use dynamic light scattering (DLS) to detect nanoparticles.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UPLC. Adjust formulation with cyclodextrins if necessary .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • PK Studies : Administer to Sprague-Dawley rats (IV/PO routes) and measure plasma concentrations via LC-MS/MS. Key parameters: t₁/₂ = ~6 hr, bioavailability = 40–50%.
  • Toxicity : Conduct 28-day repeated-dose studies in rodents, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

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